Endothelin 2 (human)

Vue d'ensemble

Description

Endothelin 2 is a protein encoded by the EDN2 gene in humans. It belongs to a family of three endothelin peptide isoforms, which also includes endothelin 1 and endothelin 3. These peptides are known for their potent vasoconstrictive properties, meaning they can constrict blood vessels and raise blood pressure. Endothelin 2 is primarily produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine .

Mécanisme D'action

Target of Action

Endothelin 2 (ET-2), a protein encoded by the EDN2 gene in humans, primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors are distributed across diverse cells and organs, but with different levels of expression and activity, indicating a multiple-organ ET system .

Mode of Action

ET-2 acts by binding to its primary targets, the EDNRA and EDNRB receptors . This binding triggers a wide array of cell signaling events . Both ET-1 and ET-2 show equal potency for the ET A receptor binding .

Biochemical Pathways

The activation of the endothelin receptors by ET-2 leads to various biological processes. These include positive regulation of prostaglandin-endoperoxide synthase activity, hormonal regulation of the force of heart contraction, regulation of systemic arterial blood pressure by endothelin, vasoconstriction, cytokine-mediated signaling pathway, positive regulation of cytosolic calcium ion concentration, neutrophil chemotaxis, positive regulation of heart rate, positive regulation of leukocyte chemotaxis, cell surface receptor signaling pathway, vein smooth muscle contraction, macrophage chemotaxis, regulation of vasoconstriction, positive regulation of cell population proliferation, artery smooth muscle contraction, energy homeostasis, macrophage activation, prostaglandin biosynthetic process, lung alveolus development, temperature homeostasis, positive regulation of the force of heart contraction by chemical signal, inositol phosphate-mediated signaling, positive regulation of smooth muscle contraction, calcium-mediated signaling, regulation of signaling receptor activity, and G protein-coupled receptor signaling pathway .

Pharmacokinetics

It’s known that et-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml .

Result of Action

As a strong positive inotrope, ET-2 has an impact on the human myocardium. It demonstrates positive chronotropic and proarrhythmic effects . It’s also known to promote intestinal contraction, ovulation, thermoregulation, and lung alveolarisation .

Action Environment

The action of ET-2 is influenced by the environment of the cells and organs where it is produced and acts. For example, ET-2 is synthesized in spectra of human tissues, and their mRNA and/or peptide have been identified in the heart, lung, kidney, vasculature, intestine, and ovaries . The distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions .

Analyse Biochimique

Biochemical Properties

Endothelin 2 (human) is involved in several biochemical reactions, primarily through its interaction with endothelin receptors, specifically the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB). These receptors are G-protein coupled receptors (GPCRs) that mediate the biological effects of Endothelin 2. Upon binding to these receptors, Endothelin 2 triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, results in the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC), ultimately leading to vasoconstriction and other cellular responses .

Cellular Effects

Endothelin 2 (human) exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, it induces contraction, contributing to the regulation of blood pressure. In endothelial cells, Endothelin 2 promotes cell proliferation and migration, which are essential for angiogenesis and wound healing. Additionally, Endothelin 2 influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression by modulating transcription factors like nuclear factor-kappa B (NF-κB). These actions highlight the role of Endothelin 2 in maintaining vascular homeostasis and responding to injury .

Molecular Mechanism

The molecular mechanism of action of Endothelin 2 (human) involves its binding to endothelin receptors, leading to the activation of downstream signaling pathways. Upon binding to EDNRA or EDNRB, Endothelin 2 induces conformational changes in the receptors, facilitating the coupling with G-proteins. This interaction activates phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and DAG. IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. The increase in intracellular calcium levels activates various calcium-dependent enzymes and proteins, including PKC, which further propagates the signal and elicits cellular responses such as vasoconstriction and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Endothelin 2 (human) can vary over time. Studies have shown that Endothelin 2 is relatively stable under physiological conditions but can undergo degradation by proteolytic enzymes. Long-term exposure to Endothelin 2 in vitro has been associated with sustained vasoconstriction and increased cell proliferation. In vivo studies have demonstrated that chronic administration of Endothelin 2 can lead to pathological conditions such as hypertension and vascular remodeling, indicating its potential long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of Endothelin 2 (human) in animal models are dose-dependent. At low doses, Endothelin 2 primarily induces vasoconstriction and transient increases in blood pressure. At higher doses, it can cause sustained hypertension, vascular inflammation, and tissue damage. Toxic effects, such as renal dysfunction and cardiac hypertrophy, have been observed at very high doses, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Endothelin 2 (human) is involved in several metabolic pathways, including those regulating vascular tone and cell proliferation. It interacts with enzymes such as endothelin-converting enzyme (ECE), which cleaves the precursor molecule to produce active Endothelin 2. Additionally, Endothelin 2 influences metabolic flux by modulating the activity of enzymes involved in lipid and glucose metabolism. These interactions underscore the multifaceted role of Endothelin 2 in cellular metabolism and homeostasis .

Transport and Distribution

Endothelin 2 (human) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily produced by vascular endothelial cells and can be released into the bloodstream, where it binds to plasma proteins such as albumin. Within tissues, Endothelin 2 can interact with cell surface receptors and be internalized through receptor-mediated endocytosis. This process facilitates its distribution to various cellular compartments and influences its localization and accumulation .

Subcellular Localization

The subcellular localization of Endothelin 2 (human) is critical for its activity and function. It is predominantly localized to the plasma membrane, where it interacts with endothelin receptors. Additionally, Endothelin 2 can be found in intracellular compartments such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications and processing. These modifications, including glycosylation and cleavage, are essential for the proper targeting and function of Endothelin 2 within cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of endothelin 2 involves the expression of the EDN2 gene in suitable host cells, followed by purification of the protein. This process typically includes:

Gene Cloning: The EDN2 gene is cloned into an expression vector.

Transformation: The vector is introduced into host cells, such as E. coli or yeast.

Expression: The host cells are cultured under conditions that promote the expression of endothelin 2.

Purification: The protein is purified using techniques such as affinity chromatography.

Industrial Production Methods: Industrial production of endothelin 2 follows similar steps but on a larger scale. Bioreactors are used to culture the host cells, and advanced purification techniques ensure high yield and purity of the protein.

Analyse Des Réactions Chimiques

Types of Reactions: Endothelin 2 undergoes various biochemical reactions, including:

Oxidation: Involves the formation of disulfide bonds, which are crucial for the protein’s stability and function.

Reduction: The breaking of disulfide bonds can lead to the denaturation of the protein.

Substitution: Specific amino acid residues in endothelin 2 can be substituted to study the structure-function relationship.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Site-directed mutagenesis kits.

Major Products: The major products of these reactions include various oxidized and reduced forms of endothelin 2, as well as mutant proteins with altered amino acid sequences.

Applications De Recherche Scientifique

Endothelin 2 has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study protein folding and stability.

Biology: Investigated for its role in cell signaling and regulation of vascular tone.

Medicine: Explored as a potential therapeutic target for conditions such as hypertension, heart failure, and cancer.

Industry: Utilized in the development of endothelin receptor antagonists, which are drugs that block the effects of endothelin peptides.

Comparaison Avec Des Composés Similaires

Endothelin 1: The most potent vasoconstrictor among the endothelins, primarily involved in regulating vascular tone.

Endothelin 3: Less potent than endothelin 1 and endothelin 2, with a role in the development of the enteric nervous system and skin melanocytes.

Uniqueness of Endothelin 2: Endothelin 2 is unique due to its specific expression pattern and physiological roles. It is primarily produced in the kidney, placenta, and uterus, and plays a significant role in ovarian physiology and the pathophysiology of heart failure, immunology, and cancer .

Propriétés

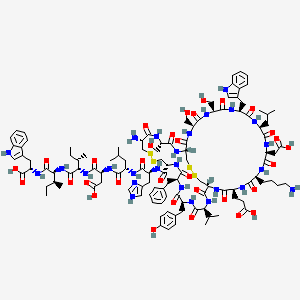

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H160N26O32S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122879-69-0 | |

| Record name | Endothelin 2 human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)

![tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate](/img/structure/B3092576.png)